molecular formula C16H23N5O7 B12906580 2'-O-(4-Methoxyoxan-4-yl)guanosine CAS No. 69471-61-0

2'-O-(4-Methoxyoxan-4-yl)guanosine

Cat. No.: B12906580
CAS No.: 69471-61-0
M. Wt: 397.38 g/mol
InChI Key: YZJKBKOSHPHTJA-IDTAVKCVSA-N
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Description

2’-O-(4-Methoxyoxan-4-yl)guanosine is a chemical compound that belongs to the class of nucleoside analogs. It is a modified guanosine molecule where the 2’-hydroxyl group is substituted with a 4-methoxyoxan-4-yl group. This modification can significantly alter the compound’s chemical and biological properties, making it useful in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-O-(4-Methoxyoxan-4-yl)guanosine typically involves the protection of the guanosine molecule followed by the introduction of the 4-methoxyoxan-4-yl group. The process generally includes:

    Protection of the Hydroxyl Groups: The hydroxyl groups of guanosine are protected using silyl or acyl protecting groups.

    Introduction of the 4-Methoxyoxan-4-yl Group: This step involves the reaction of the protected guanosine with a suitable oxane derivative under acidic or basic conditions.

    Deprotection: The protecting groups are removed to yield the final product.

Industrial Production Methods

Industrial production of 2’-O-(4-Methoxyoxan-4-yl)guanosine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2’-O-(4-Methoxyoxan-4-yl)guanosine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxane ring or the guanine base.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxane derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2’-O-(4-Methoxyoxan-4-yl)guanosine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of modified nucleosides and nucleotides.

    Biology: Studied for its potential role in modifying RNA and DNA structures.

    Medicine: Investigated for its antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2’-O-(4-Methoxyoxan-4-yl)guanosine involves its incorporation into nucleic acids, where it can interfere with normal base pairing and replication processes. The molecular targets include enzymes involved in nucleic acid synthesis and repair, such as polymerases and ligases. The pathways affected by this compound can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2’-O-(2-Methoxyethyl)guanosine
  • 2’-O-(4-Methoxytetrahydro-2H-pyran-4-yl)guanosine

Uniqueness

2’-O-(4-Methoxyoxan-4-yl)guanosine is unique due to its specific modification at the 2’-position, which can significantly alter its chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable tool in various research applications, particularly in the study of nucleic acid chemistry and the development of therapeutic agents.

Properties

69471-61-0

Molecular Formula

C16H23N5O7

Molecular Weight

397.38 g/mol

IUPAC Name

2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(4-methoxyoxan-4-yl)oxyoxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C16H23N5O7/c1-25-16(2-4-26-5-3-16)28-11-10(23)8(6-22)27-14(11)21-7-18-9-12(21)19-15(17)20-13(9)24/h7-8,10-11,14,22-23H,2-6H2,1H3,(H3,17,19,20,24)/t8-,10-,11-,14-/m1/s1

InChI Key

YZJKBKOSHPHTJA-IDTAVKCVSA-N

Isomeric SMILES

COC1(CCOCC1)O[C@@H]2[C@@H]([C@H](O[C@H]2N3C=NC4=C3N=C(NC4=O)N)CO)O

Canonical SMILES

COC1(CCOCC1)OC2C(C(OC2N3C=NC4=C3N=C(NC4=O)N)CO)O

Origin of Product

United States

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